Spiramycin, hexanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiramycin, hexanedioate is typically produced through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. The compound can also be micronized using the homogenate-antisolvent precipitation process, which involves the use of dimethyl sulfide as a solvent and water as an antisolvent . The optimal conditions for this process include a precipitation temperature of 4.6°C, a precipitation time of 10 minutes, and a spiramycin concentration of 20 mg/mL .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The dry granulation technique is often employed, which involves the use of fillers, disintegrants, glidants, and lubricants to produce tablets or capsules . This method ensures high stability, good content uniformity, and high bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiramycin, hexanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Spiramycin, hexanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Medicine: It is used to treat various bacterial infections, including toxoplasmosis and other soft tissue infections.
Industry: It is used in the production of pharmaceutical formulations, including tablets and capsules.
Mechanism of Action
Spiramycin, hexanedioate exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site . This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, ultimately preventing protein synthesis and bacterial growth . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and a broader spectrum of activity compared to erythromycin.
Azithromycin: A macrolide antibiotic with a longer half-life and better tissue penetration compared to erythromycin.
Uniqueness
Spiramycin, hexanedioate is unique due to its specific activity against Toxoplasma gondii and its antiparasitic properties . Unlike erythromycin and clarithromycin, this compound is not destroyed by gastric acid and has a longer after-antibiotic effect . Additionally, it promotes the phagocytosis of Staphylococcus aureus and Streptococcus by neutrophils, making it effective against infections caused by these bacteria .
Properties
IUPAC Name |
2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDGTZICFBBSO-CZOLOJNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11034-40-5, 68880-55-7 | |
Record name | Spiramycin, hexanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Spiramycin, hexanedioate (1:1) (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.